(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: 4-chlorobenzaldehyde, 4-(dimethylamino)-3-nitrobenzaldehyde, and hydrazine derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours to form the desired pyrazolidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolidine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, pyrazolidine derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)phenyl]methylidene}pyrazolidine-3,5-dione
- (4Z)-1-(4-Chlorophenyl)-4-{[4-nitrophenyl]methylidene}pyrazolidine-3,5-dione
Uniqueness
The presence of both the dimethylamino and nitro groups in the compound provides unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other pyrazolidine derivatives.
Properties
Molecular Formula |
C18H15ClN4O4 |
---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
(4Z)-1-(4-chlorophenyl)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15ClN4O4/c1-21(2)15-8-3-11(10-16(15)23(26)27)9-14-17(24)20-22(18(14)25)13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,24)/b14-9- |
InChI Key |
UMQPKRNOZUUTGA-ZROIWOOFSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.